molecular formula C5H4ClNO2S B6161561 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 22131-56-2

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No. B6161561
CAS RN: 22131-56-2
M. Wt: 177.6
InChI Key:
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Description

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (5CMT) is an organic compound and a derivative of thiazole, a five-membered heterocyclic aromatic compound. It is an important building block for a variety of organic compounds and is widely used in the synthesis of drugs and other organic compounds. 5CMT has a wide range of uses in the pharmaceutical and chemical industries, and has been studied for its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid is not fully understood, but it is thought to involve the inhibition of enzymes involved in the synthesis of essential metabolites. Specifically, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid is thought to inhibit the enzyme 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid synthase (CMTS), which is involved in the synthesis of essential metabolites such as amino acids, nucleotides, and fatty acids. This inhibition of CMTS leads to the accumulation of toxic metabolites, which can result in cell death.
Biochemical and Physiological Effects
5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of bacteria, fungi, and other microorganisms, as well as to inhibit the growth of tumor cells. Additionally, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid in laboratory experiments include its low cost, its availability, and its easy synthesis. Additionally, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a relatively safe compound and can be stored for long periods of time without degradation. However, there are some limitations to the use of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid in laboratory experiments, such as its low solubility in water and its potential to react with other compounds.

Future Directions

In the future, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid could be used in a variety of applications, such as the development of new drugs, the synthesis of new compounds, and the development of new biotechnological processes. Additionally, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid could be used to study the mechanisms of action of other compounds, as well as to develop new methods for the synthesis of compounds. Furthermore, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid could be used to study the effects of other compounds on the environment, as well as to develop new methods for the detection and removal of toxins from the environment. Finally, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid could be used to study the effects of other compounds on the human body, as well as to develop new methods for the detection and treatment of diseases.

Synthesis Methods

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid can be synthesized by several methods, including the reaction of 1,2-thiazole-4-carboxylic acid with chloroacetyl chloride, the reaction of 1,2-thiazole-4-carboxylic acid with 5-chloro-3-methyl-1,2-thiazoline-4-carboxylic acid, and the reaction of 1,2-thiazole-4-carboxylic acid with 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid. All of these methods involve the reaction of a thiazole carboxylic acid with a halogenated compound, resulting in the formation of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid.

Scientific Research Applications

5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid has been extensively studied for its potential applications in medicine and biotechnology. In particular, it has been studied for its ability to inhibit the growth of bacteria, fungi, and other microorganisms, as well as its potential as an anti-inflammatory agent. Additionally, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid has been investigated for its potential as an anticancer agent, and for its ability to inhibit the growth of tumor cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid involves the chlorination of 3-methyl-1,2-thiazole-4-carboxylic acid followed by purification and isolation of the desired product.", "Starting Materials": [ "3-methyl-1,2-thiazole-4-carboxylic acid", "Phosphorus pentachloride (PCl5)", "Chloroform", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "To a solution of 3-methyl-1,2-thiazole-4-carboxylic acid in chloroform, add PCl5 slowly with stirring at room temperature.", "Heat the reaction mixture at reflux for 2 hours.", "Cool the reaction mixture to room temperature and add water slowly with stirring.", "Extract the organic layer with chloroform and wash with sodium hydroxide solution.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization from ethanol.", "Obtain 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid as a white solid." ] }

CAS RN

22131-56-2

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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